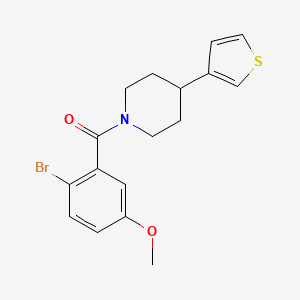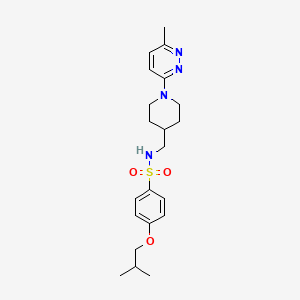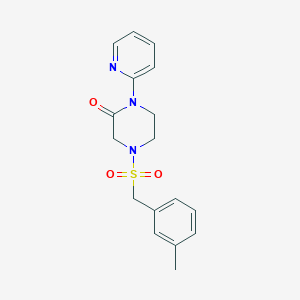
4-((3-Methylbenzyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Methylbenzyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, also known as MBP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a multistep process, which will be discussed in detail in the following sections.
Aplicaciones Científicas De Investigación
Antifungal Activity
- A study focused on the antifungal activity of compounds with structures similar to 4-((3-Methylbenzyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one. These compounds showed moderate to good antifungal properties, particularly against Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans (Darandale et al., 2013).
Cancer Research
- In the field of cancer research, derivatives of 4-((3-Methylbenzyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one were found to exhibit antiproliferative effects against various human cancer cell lines. Specific compounds within this series showed potential as anticancer agents (Mallesha et al., 2012).
Material Science
- Research in material science has led to the development of new diamines containing pyridine and trifluoromethylphenyl groups for the synthesis of fluorinated polyamides. These polymers, incorporating pyridine and sulfone moieties, demonstrated high thermal stability and transparency, making them suitable for various industrial applications (Liu et al., 2013).
Antimicrobial Studies
- Novel pyridine derivatives, which may include structures similar to the subject compound, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds displayed significant antibacterial properties (Patel & Agravat, 2009).
Propiedades
IUPAC Name |
4-[(3-methylphenyl)methylsulfonyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-5-4-6-15(11-14)13-24(22,23)19-9-10-20(17(21)12-19)16-7-2-3-8-18-16/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGRFIACAMADCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylphenyl)methanesulfonyl]-1-(pyridin-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)
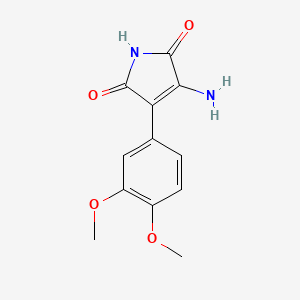
![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)
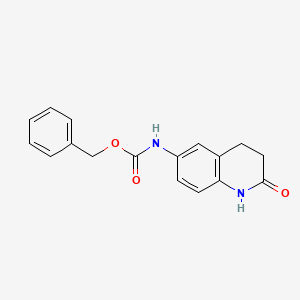
![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)
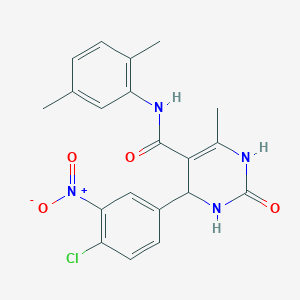
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)
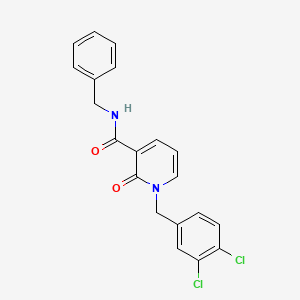
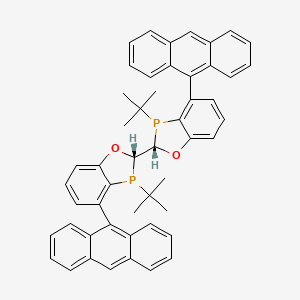
![N-(3-acetamidophenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2731446.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2731447.png)
![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731448.png)
